molecular formula C13H21N B12098394 (3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine

(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine

Cat. No.: B12098394
M. Wt: 191.31 g/mol
InChI Key: IQWAYWVWZXNIPH-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine is an organic compound with the molecular formula C13H21N It is a derivative of amine, characterized by the presence of a methyl-substituted butyl group and a methyl-substituted phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine typically involves the reaction of (3-methylphenyl)methylamine with 3-methylbutan-2-yl halide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and bases like sodium hydride or potassium carbonate are typical reagents.

Major Products Formed

    Oxidation: Amine oxides and nitroso derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylbutan-2-yl)[(2-methylphenyl)methyl]amine
  • (2-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine

Uniqueness

(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl-substituted butyl and phenyl groups provides distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-methyl-N-[(3-methylphenyl)methyl]butan-2-amine

InChI

InChI=1S/C13H21N/c1-10(2)12(4)14-9-13-7-5-6-11(3)8-13/h5-8,10,12,14H,9H2,1-4H3

InChI Key

IQWAYWVWZXNIPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(C)C(C)C

Origin of Product

United States

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